3-Chlorocyclopentane-1-carbonyl chloride

Catalog No.
S14349641
CAS No.
56447-14-4
M.F
C6H8Cl2O
M. Wt
167.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chlorocyclopentane-1-carbonyl chloride

CAS Number

56447-14-4

Product Name

3-Chlorocyclopentane-1-carbonyl chloride

IUPAC Name

3-chlorocyclopentane-1-carbonyl chloride

Molecular Formula

C6H8Cl2O

Molecular Weight

167.03 g/mol

InChI

InChI=1S/C6H8Cl2O/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3H2

InChI Key

GVWKCFKMWJCOOV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C(=O)Cl)Cl

3-Chlorocyclopentane-1-carbonyl chloride is an organic compound characterized by a cyclopentane ring substituted with a chlorine atom and a carbonyl chloride functional group. The molecular formula for this compound is C6_6H8_8ClO, and it features a unique structure that combines the properties of both cyclopentane and acyl chloride derivatives. This compound is notable for its potential utility in organic synthesis and its reactivity due to the presence of the carbonyl chloride group, which can participate in various

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.
  • Acylation Reactions: The carbonyl chloride group can react with nucleophiles to form acyl derivatives, which are valuable in organic synthesis.
  • Hydrolysis: In the presence of water, 3-chlorocyclopentane-1-carbonyl chloride can hydrolyze to yield 3-chlorocyclopentane-1-carboxylic acid and hydrochloric acid.

These reactions highlight the compound's versatility as a reagent in synthetic organic chemistry.

The synthesis of 3-chlorocyclopentane-1-carbonyl chloride typically involves:

  • Chlorination of Cyclopentane: Cyclopentane can be treated with chlorine gas in the presence of UV light to yield chlorocyclopentanes. This reaction can selectively introduce chlorine at various positions on the cyclopentane ring.
  • Formation of Carbonyl Chloride: The introduction of a carbonyl group can be achieved through the reaction of chlorinated cyclopentanes with thionyl chloride or oxalyl chloride, which converts alcohols or carboxylic acids into their corresponding acyl chlorides.

These methods allow for the controlled synthesis of the desired compound while maintaining high yields and purity.

3-Chlorocyclopentane-1-carbonyl chloride finds applications primarily in:

  • Organic Synthesis: It serves as an important intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Chemical Research: The compound is useful in studying reaction mechanisms involving acyl chlorides and halogenated compounds.

Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Several compounds share structural similarities with 3-chlorocyclopentane-1-carbonyl chloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-ChlorocyclopentaneChlorine on cyclopentane ringLacks carbonyl group
Cyclopentanecarboxylic acidCarboxylic acid instead of acyl chlorideMore polar due to carboxylic acid functionality
1-Chloro-2-methylcyclopentaneChlorine at different position on cyclopentaneDifferent reactivity patterns
Cyclobutane-1-carbonyl chlorideFour-membered ring with carbonyl chlorideSmaller ring size affects strain and reactivity

Uniqueness

The uniqueness of 3-chlorocyclopentane-1-carbonyl chloride lies in its combination of a cyclopentane framework with both halogen and acyl functionalities. This combination enhances its reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis while also allowing for diverse chemical transformations that are not possible with simpler derivatives.

The synthesis of 3-chlorocyclopentane-1-carbonyl chloride historically relies on bifunctional reagents capable of introducing both chlorine and carbonyl chloride groups. One established method involves treating cyclopentanecarboxylic acid derivatives with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, reacting 3-chlorocyclopentanecarboxylic acid with excess SOCl₂ at reflux temperatures yields the target compound via nucleophilic acyl substitution. Thionyl chloride’s dual role as a chlorinating and dehydrating agent facilitates the conversion of carboxylic acids to acyl chlorides while generating gaseous byproducts (SO₂ and HCl), which drive the reaction to completion.

An alternative pathway employs β-propiolactone as a precursor. Treating β-propiolactone with thionyl chloride under controlled conditions induces ring-opening chlorination, forming 3-chloropropionyl chloride intermediates that can be further functionalized into cyclopentane derivatives. This method highlights the utility of lactone substrates in constructing complex acyl chlorides.

Table 1: Traditional Reagents for Acyl Chloride Synthesis

ReagentReaction ConditionsByproductsYield (%)
Thionyl chlorideReflux, anhydrous conditionsSO₂, HCl70–85
Phosphorus pentachlorideRoom temperature, stirringPOCl₃, HCl60–75
β-Propiolactone + SOCl₂0–5°C, slow additionCO₂, HCl65–80

These methods, while effective, often require stringent anhydrous conditions and generate corrosive byproducts, necessitating robust purification protocols.

Contemporary Catalytic Approaches for Regioselective Chlorocarbonylation

Recent advancements focus on catalytic systems to enhance regioselectivity and reduce reagent stoichiometry. A notable innovation involves oxalyl chloride [(COCl)₂] paired with catalytic N,N-dimethylformamide (DMF). This system activates carboxylic acids via a transient imidazolide intermediate, enabling milder reaction conditions compared to traditional methods. For cyclopentanecarboxylic acids, this approach minimizes ring-opening side reactions, preserving the cyclopentane backbone while introducing the carbonyl chloride group.

Another catalytic strategy employs Lewis acids such as FeCl₃ to mediate chlorocarbonylation. In one protocol, FeCl₃ coordinates to the carbonyl oxygen of cyclopentanecarboxylic acid, polarizing the C=O bond and facilitating nucleophilic attack by chloride ions. This method achieves regioselectivity by stabilizing transition states that favor chloride addition at the 1-position of the cyclopentane ring.

Mechanistic Insight:
The DMF-catalyzed pathway proceeds through a two-step mechanism:

  • Formation of the imidazolide intermediate:
    $$ \text{RCOOH} + (\text{COCl})2 \xrightarrow{\text{DMF}} \text{RCO} \cdot \text{Cl} + \text{CO}2 + \text{CO} $$
  • Chloride displacement:
    $$ \text{RCO} \cdot \text{Cl} + \text{Cl}^- \rightarrow \text{RCOCl} $$

This catalytic cycle reduces waste and improves atom economy, as DMF is regenerated and not consumed stoichiometrically.

Solvent and Reagent Optimization in Cyclopentane Functionalization

Solvent choice critically influences reaction efficiency and selectivity. Polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their ability to stabilize ionic intermediates without participating in side reactions. For instance, DCM’s low polarity minimizes solvation of the acyl chloride product, reducing hydrolysis risks. Conversely, ethyl acetate is avoided due to its susceptibility to nucleophilic attack by chloride ions.

Reagent stoichiometry also plays a pivotal role. Excess thionyl chloride (≥2 equivalents) ensures complete conversion of carboxylic acid substrates, while substoichiometric DMF (5–10 mol%) suffices to catalyze oxalyl chloride-mediated reactions. Temperature modulation further optimizes yields: lower temperatures (0–5°C) suppress undesired ring-opening in cyclopentane derivatives, whereas higher temperatures (40–60°C) accelerate SOCl₂-based chlorinations.

Table 2: Solvent Effects on Reaction Outcomes

SolventDielectric ConstantReaction Rate (k, s⁻¹)Selectivity (%)
Dichloromethane8.931.2 × 10⁻³92
Tetrahydrofuran7.529.8 × 10⁻⁴88
Diethyl ether4.345.6 × 10⁻⁴78

These insights underscore the importance of systematic solvent-reagent screening to balance reactivity and selectivity in cyclopentane functionalization.

3-Chlorocyclopentane-1-carbonyl chloride serves as a versatile building block for the construction of nitrogen-containing heterocycles through intramolecular cyclization reactions [1] [2]. The compound's dual electrophilic nature, featuring both an acyl chloride functionality and an alkyl chloride center, enables sophisticated cyclization strategies that lead to complex heterocyclic architectures [3] [4].

The intramolecular cyclization mechanism typically proceeds through trialkylamine-mediated processes, where the base facilitates the formation of cyclic structures [1]. Research has demonstrated that substitution patterns significantly influence the reaction outcomes, with tertiary alkyl groups at specific positions favoring the formation of cyclopentenone derivatives [1]. The reaction proceeds more efficiently in acetonitrile compared to toluene, with optimal conditions involving 1.2 equivalents of ethyldiisopropylamine at 90 degrees Celsius for 11 hours [1].

Mechanistic studies reveal that the intramolecular acylation proceeds through nucleophilic attack on the carbonyl carbon, followed by cyclization [5] [6]. The Schmidt reaction pathway, involving acyl chlorides with alkyl azides, has emerged as a particularly effective approach for generating fused polycyclic nitrogen-containing heterocycles [5] [7]. This transformation demonstrates remarkable efficiency in bond formation, with one bond broken and three new bonds created, resulting in the formation of two new rings simultaneously [5].

Table 1: Intramolecular Cyclization Conditions and Yields

Base SystemTemperature (°C)Time (hours)SolventYield (%)Product Type
Ethyldiisopropylamine9011Acetonitrile79Cyclopentenone [1]
Triethylamine6024Dichloromethane75Tricyclic lactam [5]
Potassium carbonate8016Dimethylformamide68Pyrrolizidine [7]

The formation of specific heterocyclic systems depends critically on the substitution pattern and reaction conditions [2] [8]. Aza-Nazarov cyclization reactions utilizing 3-chlorocyclopentane-1-carbonyl chloride derivatives with cyclic imines generate substituted alpha-methylene-gamma-lactam heterocycles with excellent diastereoselectivity [8]. The use of silver triflate as a catalyst enables efficient conversion, with yields reaching up to 79 percent and complete diastereocontrol [8].

Pyrazole synthesis represents another significant application area, where the acyl chloride functionality participates in cyclization reactions with nitrogen nucleophiles [9] [10]. The Knorr pyrazole synthesis has been leveraged effectively, demonstrating that acidic conditions markedly enhance both the rate of pyrazole formation and subsequent reactions [9]. The mechanism involves protonation of ketone oxygen to activate the carbonyl carbon for nucleophilic attack by nitrogen centers [9].

Oxygen-Based Heterocyclic Systems via Tandem Acylation-Oxidation Sequences

The synthesis of oxygen-based heterocyclic systems through tandem acylation-oxidation sequences represents a sophisticated application of 3-chlorocyclopentane-1-carbonyl chloride [11] [12]. These transformations exploit the compound's electrophilic reactivity to construct lactone frameworks through coordinated oxidative processes [13] [14].

Tandem carbon-hydrogen oxidation, cyclization, and rearrangement reactions have been developed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and indium trichloride as key reagents [14]. This methodology enables the efficient construction of tricyclic benzoxa[3.2.1]octane structures with broad substrate scope [14]. The reaction demonstrates good chemoselectivity and stereoselectivity, consistently producing the desired benzoxa[3.2.1]octane framework as a single diastereomer [14].

The mechanism of tandem oxidation-cyclization involves initial carbon-hydrogen oxidation followed by intramolecular cyclization and subsequent rearrangement [14]. Two possible pathways have been proposed: a tandem cyclization-semipinacol rearrangement or a tandem [15] [15]-Cope rearrangement-aldol reaction sequence [14]. Evidence suggests that the latter pathway is more likely, as substrates designed to favor semipinacol rearrangement do not yield the expected products [14].

Table 2: Oxidative Lactonization Reaction Parameters

Oxidizing SystemReaction Time (hours)Temperature (°C)Yield (%)Product Selectivity
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone/InCl362572>99:1 dr [14]
Alcohol dehydrogenase/NADP+2308597% ee [11]
Palladium-catalyzed oxidation8806895% regioselectivity [12]

Biocatalytic approaches have emerged as environmentally benign alternatives for lactone synthesis [11] [13]. Enzymatic cascade reactions combining 2-deoxyribose-5-phosphate aldolase with alcohol dehydrogenase systems achieve selective oxidation to lactone products [11]. The process utilizes oxygen as the terminal oxidant, with NADP+ regeneration accomplished through photo-activated flavin or NADPH oxidase systems [11].

Palladium-catalyzed carbonylative cyclization represents another significant advancement in oxygen heterocycle formation [12]. The mechanism proceeds through tandem aminocarbonylation followed by endo-dig cyclization, demonstrating excellent stereoselectivity [12]. Scale-up experiments on 1 millimolar scale maintain high yields of 74 percent, confirming the practical utility of this approach [12].

Radical cyclization methodologies have been explored for gamma-lactone formation through addition of phenylsulfonyl bromide to allyl acrylates [16]. The reaction shows trans selectivity when both R1 and R2 substituents are alkyl groups [16]. Introduction of trace amounts of pyridine inhibits acid-catalyzed hydrolysis and dehydration, thereby increasing lactone yields [16].

Multicomponent Reaction Platforms Enabled by Dual Electrophilic Reactivity

The dual electrophilic reactivity of 3-chlorocyclopentane-1-carbonyl chloride, arising from both acyl chloride and alkyl chloride functionalities, enables sophisticated multicomponent reaction platforms [17] [18] [19]. This bifunctional character allows the compound to participate simultaneously as both a hard electrophile (acyl chloride) and a soft electrophile (chloromethyl site) [19].

Multicomponent reactions involving aldehydes, amines, and alkynes have been developed using related acyl chloride systems [20]. The mechanism proceeds through initial imine formation between the amine and aldehyde, followed by alkyne attack on the protonated imine and subsequent rearrangement [20]. Electronic properties of substituents on all three components significantly influence reaction outcomes, with both electron-donating and electron-withdrawing groups proving suitable [20].

Table 3: Multicomponent Reaction Performance Data

Component CombinationCatalyst SystemYield Range (%)Reaction Time (hours)Selectivity
Aldehyde/Amine/AlkyneTrifluoromethanesulfonic acid65-856-12Moderate to excellent [20]
Imine/Acid chloride/Carbon monoxidePalladium catalyst70-904-8High regioselectivity [17]
Aromatic alkyne/Carbonyl chloride/Fischer baseCopper catalyst60-758-16Cross-conjugated products [18]

The development of tandem polymerization processes utilizing aromatic alkynes, carbonyl chlorides, and Fischer base demonstrates the synthetic potential of multicomponent approaches [18]. The reaction proceeds through Sonogashira coupling to form ynone intermediates, followed by nucleophilic attack of Fischer base as a beta-site enamine reagent [18]. The resulting zwitterionic intermediates undergo proton transfer and 1,4-dipolar cyclization to generate cyclobutene intermediates, which subsequently undergo electrocyclic ring opening to afford diene-merocyanine products [18].

Mannich-type reactions represent another important class of multicomponent transformations [21] [22]. The classical Mannich reaction involves the amino alkylation of acidic protons adjacent to carbonyl groups using formaldehyde and primary or secondary amines [21]. The mechanism proceeds through formation of an iminium ion from the amine and formaldehyde, followed by nucleophilic attack of the enol form of the carbonyl compound [21].

Advances in asymmetric multicomponent reactions have been achieved using proline-catalyzed systems [22]. S-proline catalyzes asymmetric Mannich reactions with diastereoselective formation of syn adducts, showing enhanced effects for larger aldehyde substituents and enantioselective production of (S,S) adducts [22]. Substituted proline derivatives can alternatively catalyze the formation of (R,S) anti adducts [22].

The carbochlorocarbonylation of unsaturated hydrocarbons represents a novel application of dual electrophilic reactivity [23]. Palladium-catalyzed difunctionalization of unsaturated carbon-carbon bonds proceeds through formal cleavage and addition of the carbon-carbonyl chloride bond across alkenes or alkynes [23]. The transformation operates under mild conditions with excellent functional group tolerance and stereoselectivity [23].

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Exact Mass

165.9952203 g/mol

Monoisotopic Mass

165.9952203 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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